2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid
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Description
The compound "2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. The compound is structurally related to several synthesized pyrimidine derivatives that have been studied for their chemical and physical properties, as well as their potential interactions with biological molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of various reagents. For instance, the synthesis of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines was achieved by condensing ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with amidines and thiourea . Similarly, the synthesis of a related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was performed through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine . These methods provide a basis for the synthesis of the compound , suggesting that it could be synthesized through similar condensation reactions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can form various angles with other functional groups or rings in the molecule. For example, in the compound 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide, the dihedral angles between the pyrimidine plane and the benzene rings are significant, resulting in a U-shaped conformation . The crystal structure of another derivative, 1-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-3,3-dimethylbutan-2-one, shows that the non-H atoms of the pyrimidine moiety are coplanar, and there are π–π stacking interactions between the pyrimidine rings . These structural insights are relevant to understanding the three-dimensional conformation of "2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid" and its potential intermolecular interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical transformations. For instance, some 5-(2-alkylsulfanylethyl)pyrimidines were oxidized to sulfoxides, and amination reactions were performed to yield new compounds . These reactions indicate the reactivity of the sulfanyl group and the potential for further functionalization of the pyrimidine ring. The ability to undergo such reactions is essential for the modification and optimization of the compound's properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and stability. The intermolecular interactions, such as π–π stacking, can also influence the crystal packing and, consequently, the compound's solid-state properties . Theoretical studies, including hybrid functional B3LYP 6-311G (d, p) calculations, can provide detailed insights into the structural and electronic properties of these compounds . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity.
Safety and Hazards
Sigma-Aldrich provides this product to researchers and does not collect analytical data for this product. Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-8(9(13)14)15-10-11-6(2)5-7(3)12-10/h5,8H,4H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVJYKWWKYAQJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=CC(=N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387811 |
Source
|
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid | |
CAS RN |
433242-64-9 |
Source
|
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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